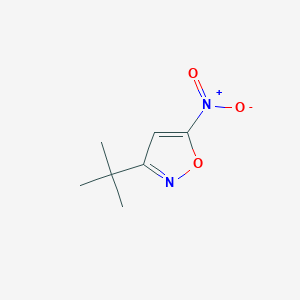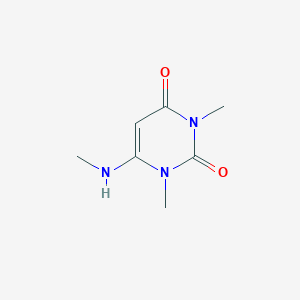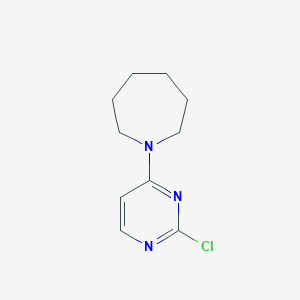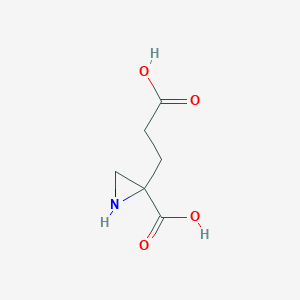
2-(2-carboxyethyl)aziridine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-carboxyethyl)aziridine-2-carboxylic Acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CAA, and it is a cyclic amino acid that contains an aziridine ring. CAA has been found to have a wide range of applications in various fields, including biomedical research, drug discovery, and materials science.
Mecanismo De Acción
The mechanism of action of CAA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules. CAA has been found to inhibit the activity of pyridoxal phosphate-dependent enzymes, which are involved in the biosynthesis of amino acids, neurotransmitters, and other important molecules.
Efectos Bioquímicos Y Fisiológicos
CAA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, CAA has been found to have antioxidant properties, making it a potential target for the treatment of oxidative stress-related diseases. CAA has also been found to have a neuroprotective effect, making it a potential target for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CAA in lab experiments is its stability. CAA is a stable compound that can be easily synthesized and stored. Additionally, CAA has a unique structure that makes it a useful tool for studying the activity of enzymes involved in the biosynthesis of certain molecules.
One of the limitations of using CAA in lab experiments is its toxicity. CAA has been found to be toxic to certain cell types, making it difficult to use in certain experiments. Additionally, CAA has a short half-life, which can make it difficult to study its effects over a long period of time.
Direcciones Futuras
There are several future directions for the study of CAA. One area of research is the development of CAA-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of CAA, which could lead to the development of new drugs that target the same pathways. Additionally, the use of CAA in materials science is an area of research that has the potential to lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of CAA is a complex process that involves several steps. One of the most commonly used methods for synthesizing CAA is through the reaction of serine with glyoxal. This reaction produces a Schiff base intermediate, which is then cyclized to form CAA. Other methods for synthesizing CAA include the reaction of serine with glyoxylic acid or the reaction of glycine with glyoxal.
Aplicaciones Científicas De Investigación
CAA has been extensively studied in scientific research due to its unique properties. One of the most important applications of CAA is in the field of drug discovery. CAA has been found to have potential as a drug target for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, CAA has been found to have anti-inflammatory properties, making it a potential target for the treatment of inflammatory diseases.
Propiedades
Número CAS |
157643-41-9 |
|---|---|
Nombre del producto |
2-(2-carboxyethyl)aziridine-2-carboxylic Acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-(2-carboxyethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4(9)1-2-6(3-7-6)5(10)11/h7H,1-3H2,(H,8,9)(H,10,11) |
Clave InChI |
FWZAXTATSWXGNX-UHFFFAOYSA-N |
SMILES |
C1C(N1)(CCC(=O)O)C(=O)O |
SMILES canónico |
C1C(N1)(CCC(=O)O)C(=O)O |
Sinónimos |
2-Aziridinepropanoicacid,2-carboxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



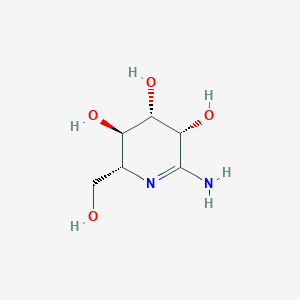
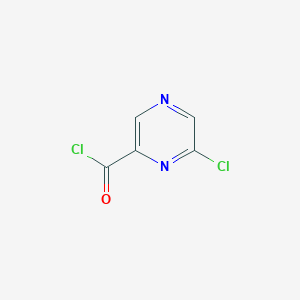
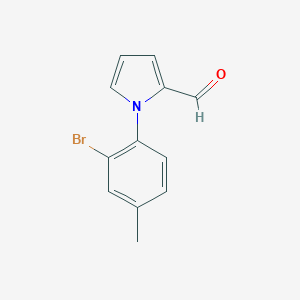
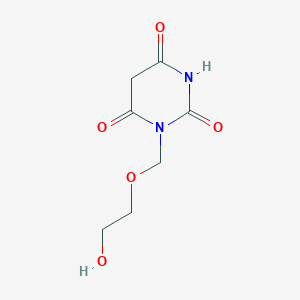
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)

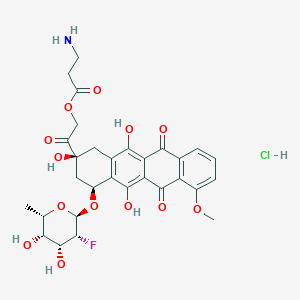
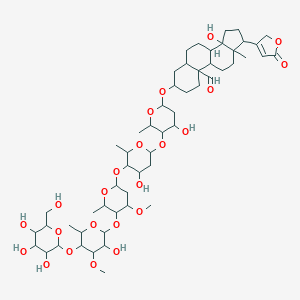
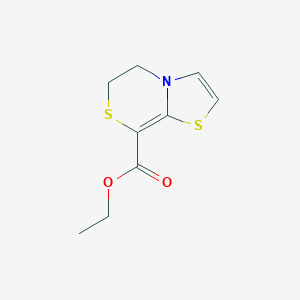
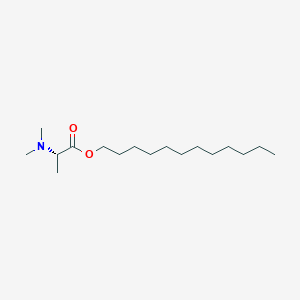
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
